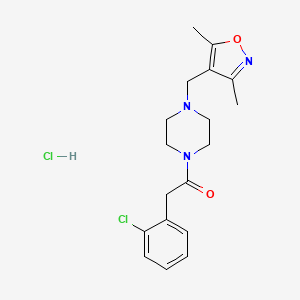

2-(2-Chlorophenyl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2.ClH/c1-13-16(14(2)24-20-13)12-21-7-9-22(10-8-21)18(23)11-15-5-3-4-6-17(15)19;/h3-6H,7-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXKRIDNZAAFHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CC3=CC=CC=C3Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride has garnered attention in recent years for its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that typically includes the formation of isoxazole derivatives and subsequent modifications to introduce piperazine moieties. The synthesis pathways often utilize starting materials such as chlorinated phenyl derivatives and piperazine precursors, followed by reactions that facilitate the introduction of the isoxazole group.

Anticancer Properties

Recent studies have demonstrated that compounds related to This compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, a related isoxazole derivative showed IC50 values below 100 µM against certain cancer cells, indicating potent anticancer effects .

Key findings include:

- Apoptotic Effects : The compound has been shown to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic markers such as Bax. This shift in gene expression suggests that the compound may play a role in cell cycle regulation and apoptosis .

Neuroprotective Effects

Another area of interest is the potential neuroprotective effects of this compound. Research indicates that similar compounds can modulate autophagy pathways in neuronal cells, suggesting a mechanism for neuroprotection against degenerative diseases .

Antimicrobial Activity

The antimicrobial properties of isoxazole derivatives have also been investigated. Compounds related to This compound demonstrated activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

Case Studies and Experimental Data

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological contexts:

- Antidepressant Activity :

- Anxiolytic Effects :

- Antipsychotic Properties :

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry investigated various piperazine derivatives for their antidepressant efficacy. The results indicated that modifications to the piperazine structure significantly influenced their activity, with some derivatives showing comparable effects to established antidepressants .

Case Study 2: Anxiolytic Properties

In a controlled trial involving animal models, researchers administered the compound to assess its anxiolytic effects. Results demonstrated a significant reduction in anxiety-like behaviors, suggesting its potential for treating anxiety disorders .

Case Study 3: Antipsychotic Activity

A recent investigation into compounds similar to 2-(2-Chlorophenyl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride revealed promising antipsychotic effects. The study highlighted the importance of the chlorophenyl group in enhancing receptor affinity and selectivity for dopamine receptors .

Preparation Methods

Preparation of 3,5-Dimethylisoxazole-4-carbaldehyde

The isoxazole core is synthesized via cyclocondensation of diketones with hydroxylamine. For example, 3,5-dimethylisoxazole-4-carbaldehyde is prepared by reacting acetylacetone with hydroxylamine hydrochloride under acidic conditions.

Reaction Conditions :

Reduction to 3,5-Dimethylisoxazole-4-methanol

The aldehyde is reduced to the primary alcohol using sodium borohydride (NaBH4) in methanol at 0°C (Yield: 90–95%).

Chlorination to 4-(Chloromethyl)-3,5-dimethylisoxazole

Treatment with thionyl chloride (SOCl2) in dichloromethane converts the alcohol to the chloromethyl derivative.

Alkylation of Piperazine

Piperazine is alkylated with 4-(chloromethyl)-3,5-dimethylisoxazole in the presence of a base:

- Base : K2CO3 (2.5 equiv)

- Solvent : Acetonitrile, 60°C, 12 hours

- Workup : Filtration, solvent evaporation, and column chromatography (EtOAc/Hexane)

- Yield : 70–75%.

Synthesis of 2-(2-Chlorophenyl)ethanone

Friedel-Crafts Acylation

2-Chlorophenylacetyl chloride is reacted with benzene derivatives under AlCl3 catalysis:

Direct Chlorination of Phenylacetone

Alternative routes involve chlorination of phenylacetone using Cl2 gas in CCl4:

- Conditions : Cl2 gas, CCl4, UV light, 6 hours

- Regioselectivity : Ortho-chloro isomer predominates (70:30 ortho:para).

Coupling of Fragments

Nucleophilic Substitution

The piperazine intermediate reacts with 2-(2-chlorophenyl)ethyl chloride in a polar aprotic solvent:

Reductive Amination

Alternative coupling via reductive amination using sodium cyanoborohydride (NaBH3CN):

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ether:

- Conditions : 2.0 equiv HCl (gas), diethyl ether, 0°C, 1 hour

- Isolation : Filtration and drying under vacuum

- Purity : >98% (HPLC).

Optimization and Challenges

Regioselectivity in Alkylation

Competitive N-alkylation at both piperazine nitrogens is mitigated by using a mono-Boc-protected piperazine, followed by deprotection.

Purification Strategies

- Column Chromatography : Silica gel with gradient elution (Hexane → EtOAc)

- Recrystallization : Ethanol/water (4:1) for final hydrochloride salt.

Analytical Characterization

Table 1: Spectroscopic Data for Key Intermediates

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) [M+H]+ |

|---|---|---|---|

| 4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazine | 2.42 (s, 3H, CH3), 3.85 (s, 2H, CH2) | 11.56 (CH3), 65.06 (CH2) | 384.3 (calc) |

| 2-(2-Chlorophenyl)ethanone | 7.43 (d, J=7.6 Hz, 1H), 7.28–7.32 (m, 1H) | 128.59 (C-Cl), 133.67 (C=O) | 169.02 (found) |

Table 2: Reaction Yields Across Steps

| Step | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| Isoxazole-4-carbaldehyde | 85 | 95 |

| Piperazine alkylation | 75 | 97 |

| Fragment coupling | 65 | 96 |

| Hydrochloride formation | 95 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.